molecular formula C20H22O4 B085999 meso-2,3-Diphenyl-succinic acid diethyl ester CAS No. 13638-89-6

meso-2,3-Diphenyl-succinic acid diethyl ester

Cat. No.: B085999
CAS No.: 13638-89-6
M. Wt: 326.4 g/mol
InChI Key: AMAMWUWLDQUKAP-HDICACEKSA-N
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Description

Meso-2,3-Diphenyl-succinic acid diethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Meso-2,3-diphenyl-succinic acid diethyl ester is synthesized through various chemical reactions. For example, oxidative homocoupling of titanium(IV) enolates of 2-isothiocyanato-carboxylic esters results in the synthesis of related diesters, with a focus on chiral products (Cież, 2007).
  • Application in Biorefineries : Levulinic acid, a molecule related to succinic acid derivatives, is upgraded to valuable chemicals and fuel additives, showing the potential for similar derivatives in this field (Pileidis & Titirici, 2016).

Catalysis and Polymer Research

  • Catalytic Applications : The esterification of succinic acid with phenol using zeolite beta catalysts has been explored, highlighting the potential of similar diesters in catalysis (Le, Nishimura & Ebitani, 2019).
  • Polyester Synthesis : Research on polymers containing mesogenic moieties separated by flexible spacers, including succinic acid derivatives, provides insights into the role of these compounds in polymer chemistry (Blumstein et al., 1982).

Environmental Applications

  • Green Chemistry : The use of catalysts like D-Hβ in the esterification of Succinic acid with alcohols demonstrates the role of similar diesters in sustainable and environmentally-friendly chemical processes (Umrigar, Chakraborty & Parikh, 2022).

Miscellaneous Applications

  • Electrochemical Studies : Studies on the electrochemical reduction of related esters provide insights into the electrochemical properties and potential applications of this compound (de Luca, Inesi & Rampazzo, 1982).

Properties

IUPAC Name

diethyl (2S,3R)-2,3-diphenylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAMWUWLDQUKAP-HDICACEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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